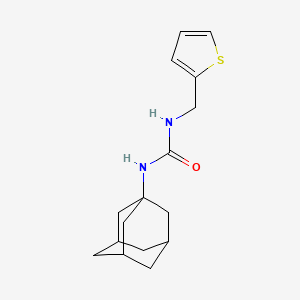![molecular formula C15H20ClN3O2S2 B5138775 3-({[(4-chlorophenyl)amino]carbonyl}amino)-3-oxopropyl diethyldithiocarbamate CAS No. 6429-58-9](/img/structure/B5138775.png)
3-({[(4-chlorophenyl)amino]carbonyl}amino)-3-oxopropyl diethyldithiocarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-({[(4-chlorophenyl)amino]carbonyl}amino)-3-oxopropyl diethyldithiocarbamate, also known as Diethyldithiocarbamate (DDC), is a chemical compound that has been used in scientific research for many years. It is a synthetic molecule that has been synthesized for various applications, including as an antioxidant, a metal chelator, and a cancer treatment.
作用机制
DDC acts as a metal chelator, binding to metal ions such as copper and zinc. This binding prevents the metal ions from participating in chemical reactions that can generate free radicals, which can damage cells and cause oxidative stress. DDC has also been shown to inhibit the activity of enzymes that produce free radicals, further reducing oxidative stress.
Biochemical and Physiological Effects:
DDC has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) in cells, which can prevent oxidative damage to DNA, proteins, and lipids. DDC has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, DDC has been shown to protect against neurodegeneration by reducing oxidative stress and inflammation.
实验室实验的优点和局限性
DDC has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and it has a long shelf life. DDC is also highly stable and can be stored for extended periods without degradation. However, DDC has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on DDC. One potential application is in the treatment of cancer, where DDC has shown promising results in preclinical studies. Another area of research is in the treatment of neurodegenerative diseases, where DDC has been shown to have neuroprotective effects. Additionally, DDC could be used as a tool in the study of metal ion metabolism and its role in disease. Finally, further research is needed to optimize the synthesis of DDC and to develop more effective formulations for clinical use.
Conclusion:
In conclusion, DDC is a synthetic molecule that has been used in scientific research for many years. It has a variety of applications, including as an antioxidant, a metal chelator, and a cancer treatment. DDC acts by binding to metal ions and reducing oxidative stress, which can prevent damage to cells and tissues. While DDC has several advantages for use in lab experiments, further research is needed to optimize its synthesis and develop more effective formulations for clinical use.
合成方法
DDC is synthesized by reacting diethyldithiocarbamate with 4-chlorophenyl isocyanate in a solvent such as chloroform or dichloromethane. The reaction is carried out at room temperature, and the product is purified by recrystallization from an appropriate solvent.
科学研究应用
DDC has been used in scientific research for many years due to its ability to chelate metals and its antioxidant properties. It has been shown to have therapeutic potential in the treatment of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
属性
IUPAC Name |
[3-[(4-chlorophenyl)carbamoylamino]-3-oxopropyl] N,N-diethylcarbamodithioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O2S2/c1-3-19(4-2)15(22)23-10-9-13(20)18-14(21)17-12-7-5-11(16)6-8-12/h5-8H,3-4,9-10H2,1-2H3,(H2,17,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSWZITVTBLZAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)SCCC(=O)NC(=O)NC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20367703 |
Source


|
| Record name | ST025386 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20367703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-[(4-chlorophenyl)carbamoylamino]-3-oxopropyl] N,N-diethylcarbamodithioate | |
CAS RN |
6429-58-9 |
Source


|
| Record name | ST025386 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20367703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-methoxyphenyl)-2-oxo-2-[2-(2-thienylcarbonyl)hydrazino]acetamide](/img/structure/B5138694.png)

![N-[2,2,3,3,4,4,5,5-octafluoro-1-(1-piperidinyl)pentyl]acetamide](/img/structure/B5138710.png)
![1-methyl-3-[2-(2-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5138721.png)
![2-[acetyl(propyl)amino]benzoic acid](/img/structure/B5138726.png)


![4-[(7-bromo-3-oxo[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-2(3H)-ylidene)methyl]-2-methoxyphenyl acetate](/img/structure/B5138747.png)
![1-[(4-biphenylyloxy)acetyl]-4-(1-naphthoyl)piperazine](/img/structure/B5138759.png)
![5-[2-(allyloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5138769.png)
![5-{[3-(aminosulfonyl)phenyl]sulfonyl}-2-methylbenzenesulfonamide](/img/structure/B5138785.png)
![1-butyl-2-methyl-3-[2-oxo-2-(5-oxo-1,4-diazepan-1-yl)ethyl]-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B5138786.png)
![tetrahydro-2-furanylmethyl 6-{[(4-chlorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B5138792.png)
